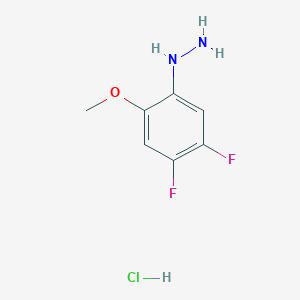

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two fluorine atoms at the 4 and 5 positions and a methoxy group at the 2 position. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride typically involves the reaction of 4,5-difluoro-2-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (4,5-difluoro-2-methoxyphenyl)hydrazine derivatives in anticancer therapies. A series of synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 15 | Apoptosis induction |

| 2 | HepG2 | 10 | Cell cycle arrest |

| 3 | A549 | 20 | Inhibition of migration |

This table summarizes the cytotoxic effects observed in a study where various derivatives of (4,5-difluoro-2-methoxyphenyl)hydrazine were tested against different cancer cell lines, showcasing their potential as anticancer agents .

Neuropharmacology

Serotonin Receptor Modulation

The compound has been investigated for its activity as a serotonin receptor modulator. Specifically, it exhibits selective agonistic properties towards the 5-HT2C receptor, which is implicated in mood regulation and appetite control. This selectivity is crucial for developing new treatments for psychiatric disorders.

Case Study: Receptor Binding Affinity

| Compound | Receptor Type | EC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| A | 5-HT2C | 42 | >50 vs. 5-HT2A |

| B | 5-HT2B | 1001 | >20 vs. 5-HT2A |

The results indicate that derivatives of (4,5-difluoro-2-methoxyphenyl)hydrazine can provide therapeutic benefits with reduced side effects due to their selectivity .

Antimicrobial Properties

Broad-Spectrum Activity

Compounds derived from (4,5-difluoro-2-methoxyphenyl)hydrazine have shown promising antimicrobial activity against both bacterial and fungal pathogens. This property is particularly relevant given the rise of antibiotic-resistant strains.

Case Study: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table presents the MIC values for various pathogens, demonstrating the broad-spectrum efficacy of the compound .

Material Science

Synthesis of Functional Materials

The unique properties of (4,5-difluoro-2-methoxyphenyl)hydrazine allow it to be utilized in synthesizing functional materials such as polymers and nanomaterials. Its ability to form stable hydrazone linkages makes it a candidate for creating advanced materials with specific electronic or optical properties.

Case Study: Polymer Development

Recent experiments have successfully integrated (4,5-difluoro-2-methoxyphenyl)hydrazine into polymer matrices, enhancing their thermal stability and mechanical strength. The resulting materials exhibited improved performance in applications ranging from coatings to electronic devices .

Wirkmechanismus

The mechanism of action of (4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with hydrazine derivatives. The compound can also participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Methoxyphenyl)hydrazine;hydrochloride

- (4-Fluoro-3,5-dimethylphenyl)hydrazine;hydrochloride

- (5-Chloro-2-methoxyphenyl)hydrazine;hydrochloride

Uniqueness

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other phenylhydrazine derivatives. The methoxy group at the 2 position also contributes to its distinct properties, making it a valuable compound in various research applications.

Biologische Aktivität

(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride is a synthetic compound with significant applications in medicinal chemistry and biological research. Its unique structure, featuring two fluorine atoms and a methoxy group, contributes to its distinct biological activity and reactivity profile. This article explores the compound's synthesis, biological mechanisms, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-difluoro-2-methoxyaniline with hydrazine hydrate in an acidic environment. The reaction conditions often include refluxing the mixture to ensure complete conversion of reactants into the desired hydrazine derivative. This process can also be adapted for industrial production using continuous flow methods to enhance efficiency and yield.

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. It exhibits enzyme inhibition properties, particularly against those interacting with hydrazine derivatives. The compound can also participate in redox reactions, forming reactive intermediates that may modify biological macromolecules.

Pharmacological Profile

Research indicates that compounds with similar structural motifs often display diverse pharmacological activities. For instance, the presence of fluorine atoms has been associated with enhanced potency at serotonin receptors, particularly the 5-HT2C receptor. In comparative studies, this compound has shown favorable selectivity profiles against other receptor subtypes .

Case Studies

- Enzyme Inhibition : A study investigating the enzyme inhibition potential of various hydrazine derivatives found that this compound acted as a potent inhibitor in specific assays, leading to insights into its mechanism as a biochemical probe .

- Anticancer Activity : Another research effort evaluated the anticancer properties of several phenylhydrazine derivatives, including this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent .

Comparative Analysis

A comparative analysis of this compound with other hydrazines reveals its unique attributes:

| Compound Name | Structure | Key Activity | Selectivity |

|---|---|---|---|

| (4-Methoxyphenyl)hydrazine; hydrochloride | Structure | Moderate anticancer | Low |

| (4-Fluoro-3,5-dimethylphenyl)hydrazine; hydrochloride | Structure | Antidepressant | Moderate |

| (4,5-Difluoro-2-methoxyphenyl)hydrazine; hydrochloride | Structure | Potent enzyme inhibitor | High |

The presence of two fluorine atoms significantly enhances its reactivity and selectivity compared to other derivatives.

Eigenschaften

IUPAC Name |

(4,5-difluoro-2-methoxyphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O.ClH/c1-12-7-3-5(9)4(8)2-6(7)11-10;/h2-3,11H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQFKJWHYZJWJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NN)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.